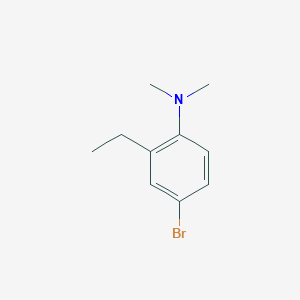
4-Bromo-2-ethyl-n,n-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethyl-n,n-dimethylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-n,n-dimethylaniline typically involves the bromination of 2-ethyl-n,n-dimethylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to meet the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-n,n-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-2-ethyl-n,n-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism by which 4-Bromo-2-ethyl-n,n-dimethylaniline exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved are determined by the nature of the reactions it participates in .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-n,n-dimethylaniline: Similar structure but without the ethyl group.
2-Ethyl-n,n-dimethylaniline: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-2-ethyl-n,n-dimethylaniline is unique due to the presence of both the bromine atom and the ethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
503621-10-1 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H14BrN/c1-4-8-7-9(11)5-6-10(8)12(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
NCQPIWYJHCZJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
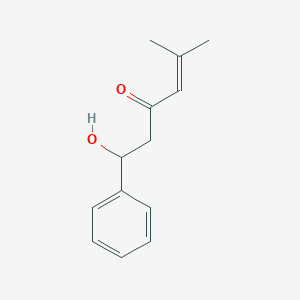
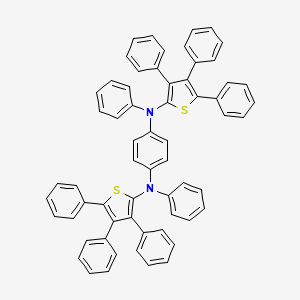
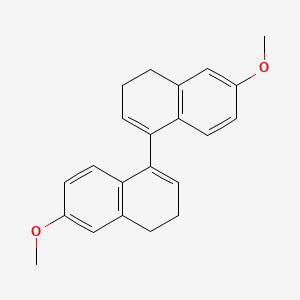

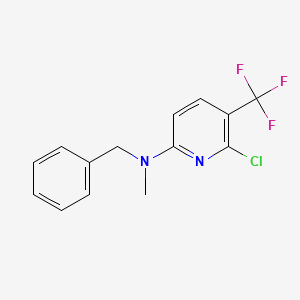
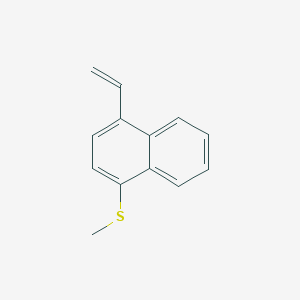
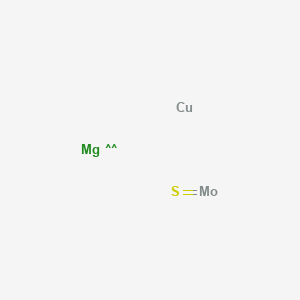
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
